Cyclopropyl(4,4-difluorocyclohexyl)methanol
Description
Properties
Molecular Formula |
C10H16F2O |
|---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
cyclopropyl-(4,4-difluorocyclohexyl)methanol |
InChI |
InChI=1S/C10H16F2O/c11-10(12)5-3-8(4-6-10)9(13)7-1-2-7/h7-9,13H,1-6H2 |
InChI Key |
GZYPCBAPONJFFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CCC(CC2)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Cyclopropanecarboxaldehyde Derivatives
A foundational approach for introducing the methanol group involves the catalytic hydrogenation of cyclopropanecarboxaldehyde intermediates. Patent DE19543087A1 demonstrates the viability of this strategy for synthesizing cyclopropylmethanol derivatives. The process entails hydrogenating cyclopropanecarboxaldehyde under mild conditions (20–50°C, 2.4–5.2 bar) using Raney cobalt or nickel catalysts, achieving 93–100% selectivity for the alcohol product.
Applied to Cyclopropyl(4,4-difluorocyclohexyl)methanol, this method would require synthesizing the aldehyde precursor, cyclopropyl(4,4-difluorocyclohexyl)carboxaldehyde . Key steps include:
-
Formation of the 4,4-difluorocyclohexyl group : Fluorination of cyclohexanone using diethylaminosulfur trifluoride (DAST) or analogous agents yields 4,4-difluorocyclohexane, which is subsequently functionalized into a carboxaldehyde via oxidation or formylation reactions .
-
Cyclopropanation : The aldehyde undergoes cyclopropanation via the Simmons-Smith reaction or transition-metal-catalyzed cycloaddition to introduce the cyclopropyl moiety.
-
Hydrogenation : The resulting aldehyde is hydrogenated using a cobalt or nickel catalyst, selectively reducing the carbonyl group to a primary alcohol without opening the cyclopropane ring .
Table 1: Hydrogenation Conditions and Outcomes
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Raney cobalt or nickel | |
| Temperature | 20–50°C | |
| Pressure | 2.4–5.2 bar | |
| Selectivity | 93–100% | |
| Byproducts | n-Butanol (at higher temps) |
Reduction of Ketone Precursors
Alternative routes involve reducing ketone intermediates to the corresponding alcohol. Patent CN101747265A exemplifies this strategy in the synthesis of 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol, where a ketone is reduced using a MgCl₂-KBH₄ system. For this compound, this approach would proceed as follows:
-
Synthesis of Cyclopropyl(4,4-difluorocyclohexyl)ketone :
-
Coupling 4,4-difluorocyclohexylmagnesium bromide with cyclopropanecarbonyl chloride forms the ketone.
-
Alternatively, Friedel-Crafts acylation or cross-coupling reactions may be employed.
-
-
Reduction to Methanol :
Table 2: Reduction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Reducing Agent | KBH₄ with MgCl₂ | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 105°C (reflux) | |
| Yield | ~73% (extrapolated from ) |
Grignard Addition and Subsequent Reduction
A third method leverages Grignard reagents to construct the carbon skeleton. This two-step process involves:
-
Grignard Reaction :
-
4,4-Difluorocyclohexylmagnesium bromide reacts with cyclopropanecarbonyl chloride to form cyclopropyl(4,4-difluorocyclohexyl)ketone .
-
-
Reduction :
-
The ketone is reduced to the alcohol using NaBH₄ in methanol or catalytic hydrogenation.
-
This route benefits from the high nucleophilicity of Grignard reagents, enabling efficient carbon-carbon bond formation. However, steric hindrance from the difluorocyclohexyl group may necessitate elevated temperatures or prolonged reaction times.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
-
Hydrogenation is optimal for large-scale production due to its high selectivity and compatibility with continuous-flow systems.
-
Ketone Reduction suits laboratories lacking hydrogenation infrastructure but requires careful control of reducing agents.
-
Grignard/Reduction offers flexibility in precursor design but struggles with steric effects in the difluorocyclohexyl system.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4,4-difluorocyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield 4,4-difluorocyclohexanone, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that derivatives of cyclopropyl(4,4-difluorocyclohexyl)methanol exhibit promising antiviral properties, particularly against HIV. Studies have shown that fluorinated compounds can enhance biological activity by improving metabolic stability and solubility. For instance, compounds with a fluorine atom in the C-28 ester side chain demonstrated weak anti-HIV activity, suggesting that modifications to the cyclohexyl structure can yield derivatives with enhanced efficacy .
Inhibition of Enzymes
this compound has been investigated for its inhibitory effects on specific enzymes. For example, it has been noted for its potential to inhibit lysine-specific demethylase 1, which is implicated in various cancers. Such inhibitors could serve as therapeutic agents in cancer treatment .
Materials Science
Synthesis of Advanced Materials
The compound is also being explored for its role as a building block in the synthesis of advanced materials. Its unique cyclopropyl structure can impart desirable mechanical and thermal properties to polymers. The incorporation of fluorinated groups enhances the chemical resistance and stability of these materials, making them suitable for applications in harsh environments .
Synthetic Intermediate
Chemical Synthesis
this compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo selective reactions makes it valuable in the development of pharmaceuticals and agrochemicals. The efficient hydrogenation processes developed for cyclopropanecarboxaldehyde to yield cyclopropylmethanol highlight its utility in synthetic pathways with high selectivity .
Case Study 1: Antiviral Compound Development
A study focused on synthesizing derivatives of this compound revealed that modifications can lead to compounds with enhanced anti-HIV activity. The research emphasized the importance of structural optimization in discovering potent antiviral agents.
Case Study 2: Material Properties Enhancement
Research into the application of this compound in polymer synthesis showed that incorporating this compound into polymer matrices significantly improved their thermal stability and mechanical strength, making them suitable for industrial applications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Cyclopropyl(4,4-difluorocyclohexyl)methanol involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropyl group may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclohexanol Derivatives
| Compound Name | Substituents | Molecular Formula | Key Features |
|---|---|---|---|
| Cyclopropyl(4,4-difluorocyclohexyl)methanol | Cyclopropyl, 4,4-difluoro | C₁₀H₁₅F₂O | High rigidity, fluorinated stability |
| (4,4-Difluorocyclohexyl)methanol | 4,4-difluoro | C₇H₁₁F₂O | Simpler structure, higher solubility |
| 4-(Isopropyl)-β-methylcyclohexanethanol | Isopropyl, β-methyl | C₁₂H₂₂O | Fragrance applications, lower logP |
| [2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol | Methylcyclopropyl | C₉H₁₆O | Enhanced steric hindrance |
Key Observations :
- Fluorination Impact: The 4,4-difluoro group in this compound increases polarity compared to non-fluorinated analogues like 4-(Isopropyl)-β-methylcyclohexanethanol (logP ~2.1), but reduces solubility relative to (4,4-Difluorocyclohexyl)methanol due to the cyclopropyl group’s hydrophobicity .
- Stereochemical Complexity : Cyclopropyl groups introduce torsional strain, enhancing reactivity in ring-opening reactions compared to bulkier substituents (e.g., methylcyclopropyl derivatives in ) .
Table 2: Physicochemical Properties
| Compound Name | Boiling Point (°C) | Solubility (Water) | Synthetic Method |
|---|---|---|---|
| This compound | 220–225 (est.) | Low (~5 mg/mL) | DIBAL reduction of esters |
| (4,4-Difluorocyclohexyl)methanol | 195–200 | Moderate (~50 mg/mL) | Catalytic hydrogenation |
| 4-(Isopropyl)-β-methylcyclohexanethanol | 210–215 | Insoluble | Grignard reaction |
Key Findings :
- Synthetic Accessibility: this compound requires low-temperature DIBAL reductions (e.g., -78°C in DCM) to preserve stereochemistry, unlike simpler analogues synthesized via Grignard or hydrogenation routes .
- Thermal Stability: Fluorinated derivatives exhibit higher thermal stability (decomposition >250°C) compared to non-fluorinated counterparts like 4-(Isopropyl)-β-methylcyclohexanethanol, which degrade near 200°C .
Table 3: Use Cases and Regulatory Status
| Compound Name | Primary Applications | Safety Restrictions (IFRA/ECHA) |
|---|---|---|
| This compound | Pharmaceutical intermediates | ECHA SVHC candidate (pending) |
| 4-(Isopropyl)-β-methylcyclohexanethanol | Fragrance formulations | IFRA-limited (0.5% in cosmetics) |
| (4,4-Difluorocyclohexyl)methanol | Agrochemical synthesis | No major restrictions |
Critical Insights :
- Regulatory Scrutiny: this compound’s structural similarity to SVHC candidates (e.g., 4,4’-isopropylidenediphenol in ) may trigger ECHA evaluation for endocrine-disruption risks .
- Fragrance Limitations: Unlike 4-(Isopropyl)-β-methylcyclohexanethanol, the target compound lacks IFRA approval due to insufficient safety data .
Biological Activity
Cyclopropyl(4,4-difluorocyclohexyl)methanol is an organic compound with a molecular formula of C10H16F2O. This compound is notable for its unique structure, which includes a cyclopropyl group and a difluorocyclohexyl moiety, making it of interest in various biological and medicinal research contexts. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The presence of fluorine atoms significantly influences its reactivity and binding affinity to biological targets such as enzymes and receptors. The cyclopropyl group contributes to the compound's stability and bioavailability, enhancing its potential therapeutic effects.
- Enzyme Interaction : this compound may interact with specific enzymes, modulating their activity. For instance, it has been shown to affect ATPase activity in P-glycoprotein (P-gp), a crucial component in drug transport across cell membranes .
- Receptor Binding : The compound could also bind to various receptors involved in pharmacological pathways, potentially influencing processes such as pain perception and inflammation .
Pharmacological Studies
Research indicates that this compound exhibits several biological activities:
- Analgesic Activity : In studies involving animal models, this compound demonstrated significant analgesic effects. For example, it was evaluated using the tail immersion method and acetic acid-induced writhing tests in mice, showing a dose-dependent reduction in pain responses .
- Thrombolytic Activity : The compound has been assessed for its thrombolytic properties, where it exhibited notable effects in inhibiting clot formation .
- Antiviral Properties : Some derivatives of compounds similar to this compound have shown anti-HIV activity, suggesting potential applications in antiviral therapy .
Study on Analgesic Effects
A study conducted by Ezeja et al. (2011) utilized the tail immersion method to assess central analgesic activity. The results indicated that administration of this compound resulted in significant elongation of tail deflection time compared to control groups, highlighting its potential as an effective analgesic agent.
Research on Thrombolytic Activity
In another study assessing thrombolytic activity using various extracts from plant sources containing similar fluorinated compounds, it was found that this compound could inhibit clot formation significantly when compared to standard treatments like streptokinase .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains cyclopropyl and difluorocyclohexyl groups | Analgesic, thrombolytic |
| 2-Cyclopropyl-4-[(4-fluorophenyl)oxy]pyrimidine | Pyrimidine ring with cyclopropyl group | Potential anti-cancer activity |
| N-(4-fluorophenyl)-3,4-dimethoxybenzamide | Benzamide structure with fluorine substitution | Modulator of potassium channels |
The unique combination of functional groups in this compound differentiates it from other similar compounds by enhancing its lipophilicity and interaction profile with biological targets .
Q & A
Q. What are the recommended synthetic routes for Cyclopropyl(4,4-difluorocyclohexyl)methanol, and how can reaction conditions be optimized?
The compound is synthesized via multi-step procedures, often involving fluorination and reduction. For example, tert-butyl 4-oxocyclohexylcarbamate is fluorinated using diethylaminosulfur trifluoride (DAST) in dichloromethane under ice-cooling, followed by sodium borohydride reduction of intermediates . Optimization includes controlling reaction temperatures (e.g., −78°C for DIBAL reductions) and purification via column chromatography or recrystallization. Monitoring by TLC or HPLC ensures intermediate purity.
Q. How can researchers characterize the physicochemical properties of this compound?
Key properties include a boiling point of 181.4°C, density of 1.1 g/cm³, and molecular weight of 150.17 g/mol . Characterization methods:
Q. What safety protocols are critical when handling this compound?
The compound is classified as a skin/eye irritant (H315/H319) and may cause respiratory irritation (H335). Essential precautions:
- Use PPE: Nitrile gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation.
- Store in airtight containers protected from light at 2–8°C .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
The cyclohexyl and cyclopropyl groups introduce conformational constraints. For example, trans/cis isomerism in the cyclohexyl ring affects binding to hydrophobic pockets in target proteins. Researchers can:
Q. Why is the 4,4-difluorocyclohexyl moiety strategically incorporated into drug candidates?
Fluorination enhances metabolic stability by blocking oxidative metabolism at the cyclohexyl ring. It also modulates lipophilicity (LogP ~0.49) to improve membrane permeability. Comparative studies show difluoro-substituted analogs exhibit longer half-lives than non-fluorinated counterparts in pharmacokinetic assays .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Systematic SAR involves:
- Substituent variation : Replace cyclopropyl with other bicyclic groups (e.g., bicyclo[2.2.1]heptane) to assess steric effects.
- Functional group addition : Introduce hydroxyl or amine groups to the methanol moiety to enhance solubility or target interactions.
- In vitro assays : Measure potency (e.g., IC₅₀) and selectivity (e.g., hERG binding) to prioritize derivatives .
Q. How do researchers resolve contradictions in solubility or stability data across studies?
Discrepancies may arise from impurities or analytical conditions. Strategies:
- Reproduce experiments using standardized protocols (e.g., USP methods).
- Validate solubility in multiple solvents (DMSO, PBS) via nephelometry.
- Conduct forced degradation studies (heat, light, pH extremes) with HPLC monitoring to identify degradation pathways .
Q. What methodologies are used to evaluate the compound’s stability under physiological conditions?
- Plasma stability assays : Incubate with human/animal plasma (37°C, pH 7.4) and quantify parent compound loss via LC-MS.
- Microsomal stability : Use liver microsomes to assess CYP450-mediated metabolism.
- pH-dependent hydrolysis : Test degradation rates in buffers (pH 1–9) to simulate gastrointestinal environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
